molecular formula C14H15NO4S2 B2454417 N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1421525-85-0

N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2454417
CAS No.: 1421525-85-0
M. Wt: 325.4
InChI Key: BASCAFSCIOCPFZ-UHFFFAOYSA-N
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Description

“N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound that is part of a class of compounds known as thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .

Scientific Research Applications

Sulfenylation in Organic Synthesis

N-hydroxy sulfonamides, including variants like N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide, have been utilized as sulfenylating agents in organic synthesis. This application allows the functionalization of aromatic compounds, such as indoles and pyrroles, leading to the formation of structurally diverse thioethers. This method is noted for its high regioselectivity and yields (Wang, Zhou, Wang, & Tian, 2017).

Ocular Hypotensive Activity

In the field of medicinal chemistry, derivatives of thiophene-sulfonamides, such as this compound, have been explored for their potential use in treating glaucoma. These compounds have been shown to possess ocular hypotensive activity, which is crucial for managing this condition (Prugh et al., 1991).

Drug Metabolism Studies

In pharmacokinetics, sulfonamides like this compound have been used to study drug metabolism. For example, microbial-based surrogate biocatalytic systems have been employed to produce mammalian metabolites of such compounds, aiding in the full structure characterization and understanding of drug metabolism in preclinical species (Zmijewski et al., 2006).

Antibacterial and Antifungal Properties

Research in biochemistry has revealed that sulfonamide-derived ligands, including variants similar to this compound, and their transition metal complexes exhibit moderate to significant antibacterial and antifungal activities. These properties are valuable for the development of new antimicrobial agents (Chohan & Shad, 2011).

Enzyme Inhibition Studies

Sulfonamide compounds, such as this compound, are also significant in enzyme inhibition studies. They have been found to be potent inhibitors of carbonic anhydrase I and II isoenzymes. These findings are critical for understanding enzyme mechanisms and for the development of therapeutic agents targeting these enzymes (Alım, Köksal, & Karaman, 2020).

Molecular and Electronic Structure Analysis

The molecular and electronic structures of sulfonamide derivatives are of interest in the field of chemical physics. Studies involving density functional theory calculations provide insights into the stability, charge distribution, and electronic properties of these compounds, which are essential for predicting their reactivity and interactions (Mahmood, Akram, & Lima, 2016).

Antagonistic Activity at Endothelin Receptors

In medicinal chemistry, sulfonamide derivatives are evaluated for their antagonistic activity at endothelin receptors, which are significant in cardiovascular research. The optimization of these compounds can lead to the development of nonpeptide antagonists with potential therapeutic applications (Raju et al., 1997).

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-14(7-8-19-12-5-2-1-4-11(12)14)10-15-21(17,18)13-6-3-9-20-13/h1-6,9,15-16H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASCAFSCIOCPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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